molecular formula C25H30Cl2O7 B1198929 Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester

Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester

Cat. No.: B1198929
M. Wt: 513.4 g/mol
InChI Key: IDRJMRKONACJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2'-O-methylanziaic acid is a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Applications

Benzoic acid derivatives are frequently synthesized for various applications in chemistry. One such example is the synthesis of dichloroisoeverninic acid, a constituent of the orthosomycin antibiotics, from methyl orsellinate. This process, involving 3,5-Dichloro-4-hydroxy-2-methoxy-6-methyl-benzoic acid, demonstrates the compound's relevance in creating food additives and antibiotic constituents (Dornhagen & Scharf, 1985). Moreover, benzoic acid esters have been utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, showcasing their importance in advanced chemical synthesis (Mayershofer, Nuyken & Buchmeiser, 2006).

Pharmaceutical and Biological Research

In the pharmaceutical domain, new prenylated benzoic acid derivatives isolated from Piper hispidum have been studied for their cytotoxicity, indicating the compound's potential in medical research and therapy (Friedrich et al., 2005). Similarly, the antimicrobial properties of phenolic compounds, including those derived from benzoic acid, have been explored, suggesting their use as antimicrobial agents in controlling plant and animal diseases (Du et al., 2009).

Material Science and Polymer Research

In material science, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been synthesized, indicating the role of such compounds in developing new materials with unique properties like photophysical properties (Sivakumar et al., 2011). Additionally, the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid for potential applications in polymer science has been reported, showing the versatility of benzoic acid derivatives in this field (Kricheldorf & Loehden, 1995).

Properties

Molecular Formula

C25H30Cl2O7

Molecular Weight

513.4 g/mol

IUPAC Name

4-(3,5-dichloro-2,4-dihydroxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid

InChI

InChI=1S/C25H30Cl2O7/c1-4-6-8-10-14-12-15(13-17(33-3)18(14)24(30)31)34-25(32)19-16(11-9-7-5-2)20(26)23(29)21(27)22(19)28/h12-13,28-29H,4-11H2,1-3H3,(H,30,31)

InChI Key

IDRJMRKONACJDM-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)CCCCC)OC)C(=O)O

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)CCCCC)OC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester
Reactant of Route 4
Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester
Reactant of Route 5
Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester

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